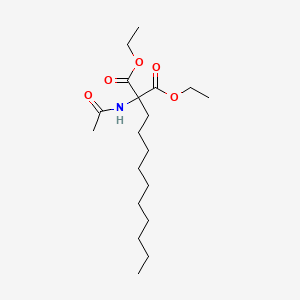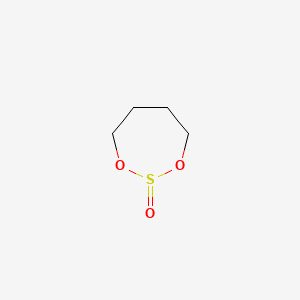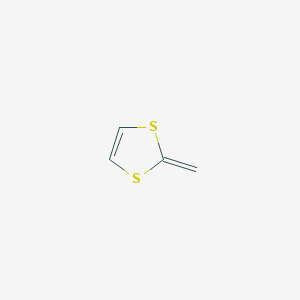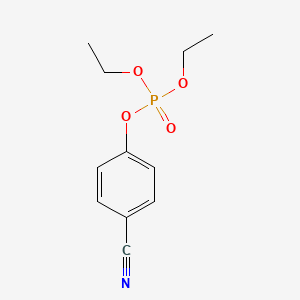![molecular formula C10H18S2 B14725041 2-[2-(Thiolan-2-yl)ethyl]thiolane CAS No. 6307-52-4](/img/structure/B14725041.png)
2-[2-(Thiolan-2-yl)ethyl]thiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Thiolan-2-yl)ethyl]thiolane is an organic compound with the molecular formula C10H18S2 It is characterized by the presence of two thiolane rings connected by an ethyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Thiolan-2-yl)ethyl]thiolane typically involves the reaction of thiolane with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolane acts as a nucleophile, attacking the ethylene dibromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Thiolan-2-yl)ethyl]thiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
2-[2-(Thiolan-2-yl)ethyl]thiolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Thiolan-2-yl)ethyl]thiolane involves its interaction with molecular targets through its thiolane rings. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2-(Thiolan-2-yl)ethyl]thiophene
- 2-[2-(Thiolan-2-yl)ethyl]thiane
- 2-[2-(Thiolan-2-yl)ethyl]thiazole
Uniqueness
2-[2-(Thiolan-2-yl)ethyl]thiolane is unique due to its dual thiolane rings, which confer distinct chemical properties compared to similar compounds. This structural feature allows for specific interactions and reactivity that are not observed in its analogs.
Propriétés
Numéro CAS |
6307-52-4 |
|---|---|
Formule moléculaire |
C10H18S2 |
Poids moléculaire |
202.4 g/mol |
Nom IUPAC |
2-[2-(thiolan-2-yl)ethyl]thiolane |
InChI |
InChI=1S/C10H18S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h9-10H,1-8H2 |
Clé InChI |
FWEMKPQYPRQXSD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(SC1)CCC2CCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


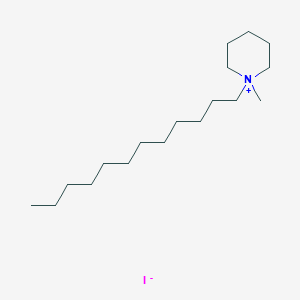

![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)


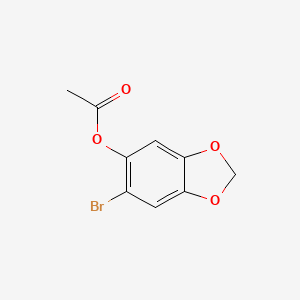
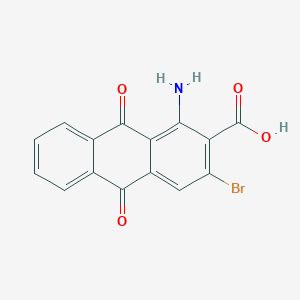
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
